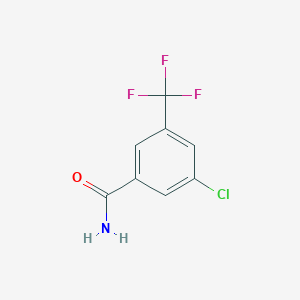

3-Chloro-5-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality 3-Chloro-5-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEFCZMQUOHYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-5-(trifluoromethyl)benzamide: A Technical Guide for Medicinal Chemistry

Abstract

3-Chloro-5-(trifluoromethyl)benzamide (CAS: 886497-03-6) is a specialized fluorinated building block utilized in the synthesis of high-affinity ligands for transient receptor potential (TRP) channels and viral fusion proteins.[1][2][3] Characterized by the simultaneous presence of a lipophilic chlorine atom and a metabolically stable trifluoromethyl group on a benzamide scaffold, this compound serves as a critical pharmacophore for modulating potency and pharmacokinetic profiles in drug discovery. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile

The unique substitution pattern of 3-Chloro-5-(trifluoromethyl)benzamide imparts significant lipophilicity and electron-withdrawing character, influencing the acidity of the amide protons and the overall solubility of derivative compounds.

Table 1: Key Identifiers and Properties

| Property | Detail |

| CAS Number | 886497-03-6 |

| IUPAC Name | 3-Chloro-5-(trifluoromethyl)benzamide |

| Molecular Formula | C₈H₅ClF₃NO |

| Molecular Weight | 223.58 g/mol |

| SMILES | NC(=O)c1cc(Cl)cc(C(F)(F)F)c1 |

| InChI Key | WEJHBEDHLLBJFW-UHFFFAOYSA-N (Analog-derived) |

| Physical State | White to off-white crystalline solid |

| Predicted Boiling Point | ~295°C (at 760 mmHg) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

| pKa (Amide) | ~15-16 (Predicted; acidity increased by EWGs) |

| LogP | ~2.5 (Predicted; High lipophilicity due to -CF₃ and -Cl) |

Synthesis & Manufacturing

The synthesis of 3-Chloro-5-(trifluoromethyl)benzamide is typically achieved through the activation of its corresponding carboxylic acid or the hydrolysis of its nitrile precursor. The Acid Chloride Route is preferred for laboratory-scale synthesis due to its high yield and purity.

Method A: Acid Chloride Activation (Standard Route)

This method involves the conversion of 3-chloro-5-(trifluoromethyl)benzoic acid to its acid chloride using thionyl chloride (

Method B: Nitrile Hydrolysis (Alternative Route)

Acid-catalyzed hydrolysis of 3-chloro-5-(trifluoromethyl)benzonitrile using concentrated sulfuric acid (

Figure 1: Synthetic Pathways

Caption: Primary synthetic routes via Acid Chloride activation (Blue/Green path) and Nitrile Hydrolysis (Red path).

Applications in Medicinal Chemistry

This benzamide scaffold is highly valued for its ability to introduce specific steric and electronic properties into a drug molecule.

TRPA1 Antagonism

Research has identified the N-(3-substituted-5-(trifluoromethyl)phenyl)benzamide motif as a potent scaffold for TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists.[4] These channels are key mediators of inflammatory pain and neurogenic inflammation. The 3-Cl-5-CF₃ substitution pattern on the "left-hand" side of the molecule often improves metabolic stability and potency compared to non-halogenated analogs [1].

Influenza Fusion Inhibitors

Derivatives of 3-chloro-5-(trifluoromethyl)benzamide have been explored as fusion inhibitors for Influenza A virus.[3] Specifically, the benzamide moiety acts as a linker that positions the hydrophobic aromatic ring into the binding pocket of the hemagglutinin (HA) protein, preventing the conformational changes required for viral fusion [2].

Figure 2: Pharmacophore Interaction Map

Caption: Pharmacophore map highlighting the functional roles of the -CF3, -Cl, and Amide groups in protein binding.

Experimental Protocols

Protocol: Synthesis via Acid Chloride (Recommended)

Objective: To synthesize 3-Chloro-5-(trifluoromethyl)benzamide from its benzoic acid precursor.

Reagents:

-

3-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq)

-

Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.) -

Ammonium Hydroxide (28-30%

) or Ammonia gas -

Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

-

Activation:

-

In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve 3-Chloro-5-(trifluoromethyl)benzoic acid (10 mmol) in anhydrous Toluene (20 mL). -

Add Thionyl Chloride (50 mmol) dropwise.

-

Heat the mixture to reflux (approx. 80-110°C) for 2-3 hours until gas evolution (

, -

Checkpoint: Monitor by TLC (convert a mini-aliquot to methyl ester using MeOH) to ensure complete consumption of the acid.

-

Cool the reaction mixture and concentrate in vacuo to remove excess

and solvent. The residue is the crude acid chloride .

-

-

Amidation:

-

Dissolve the crude acid chloride in dry DCM (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Ammonium Hydroxide (20 mL) or bubble anhydrous

gas through the solution for 30 minutes. A white precipitate should form immediately. -

Stir at 0°C for 1 hour, then allow to warm to room temperature.

-

-

Work-up & Purification:

-

Filter the precipitate (crude amide).[5]

-

Wash the solid with cold water (

) to remove ammonium salts. -

Wash with cold Hexane (

) to remove non-polar impurities. -

Dry the solid under high vacuum or in a desiccator.

-

Optional: Recrystallize from Ethanol/Water if higher purity (>98%) is required.

-

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[6] |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: All operations involving thionyl chloride or ammonia must be performed in a functioning chemical fume hood.[7]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis (though the amide is relatively stable, the acid chloride intermediate is moisture-sensitive).

References

-

Discovery of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2014.[4]

-

N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus. Journal of Medicinal Chemistry, 2021.

-

3-Chloro-5-(trifluoromethyl)benzamide Product Data. BLD Pharm / PubChem CID 4524213.

Sources

- 1. 886497-03-6|3-Chloro-5-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]

- 2. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis and stability of strongly acidic benzamide derivatives [beilstein-journals.org]

- 6. fishersci.es [fishersci.es]

- 7. static.cymitquimica.com [static.cymitquimica.com]

In-depth Technical Guide: Calculated LogP and Lipophilicity of 3-Chloro-5-(trifluoromethyl)benzamide

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the calculated LogP and lipophilicity of 3-Chloro-5-(trifluoromethyl)benzamide. This crucial physicochemical property is a primary determinant of a molecule's pharmacokinetic and pharmacodynamic behavior. This document will explore the theoretical underpinnings of LogP calculation, present data from various computational models, and outline the established experimental protocols for its empirical determination, thereby offering a holistic view for its application in drug discovery and development.

The Imperative of Lipophilicity in Modern Drug Discovery

Lipophilicity, the measure of a chemical compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter in the field of medicinal chemistry.[1][2] It is a key factor influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity, representing the ratio of a compound's concentration in n-octanol to its concentration in water.[3][4] A balanced LogP is often sought to ensure adequate membrane permeability and aqueous solubility.

This guide focuses on 3-Chloro-5-(trifluoromethyl)benzamide, a compound of interest in various research and development pipelines. An accurate understanding of its lipophilicity is essential for predicting its biological fate and for guiding further molecular modifications.

In Silico Prediction of LogP: A Comparative Analysis

Computational tools provide a rapid and cost-effective means of estimating LogP, which is invaluable in the early stages of drug discovery.[3] These methods, however, rely on different algorithms and datasets, which can lead to variations in the predicted values. Therefore, a consensus approach, considering multiple prediction platforms, is often the most prudent strategy.

Methodologies for LogP Calculation

LogP prediction algorithms can be broadly classified into two categories:

-

Atom-based methods: These approaches, such as ALOGPs, dissect a molecule into its constituent atoms and sum their individual lipophilicity contributions.[5]

-

Fragment-based methods: Tools like ChemDraw utilize a fragment-based approach, where the molecule is broken down into larger, predefined chemical fragments with known lipophilicity values.[6]

It is crucial to understand the underlying methodology of a given predictor to interpret its output accurately.

Calculated LogP Values for 3-Chloro-5-(trifluoromethyl)benzamide

A survey of several reputable computational platforms provides a consistent, albeit slightly varied, picture of the lipophilicity of 3-Chloro-5-(trifluoromethyl)benzamide.

| Prediction Tool/Database | Calculated LogP (cLogP) | Primary Methodology |

| SwissADME | Consensus LogP: 2.55 | Aggregates results from multiple models including XLOGP3, WLOGP, MLOGP, SILICOS-IT |

| ALOGPs | 2.67 | Atom-based E-state indices and neural networks[5][7] |

| ChemScene | 1.94 (for 3-Fluoro-5-(trifluoromethyl)benzamide) | Not specified, likely fragment-based |

Table 1: Calculated LogP values for 3-Chloro-5-(trifluoromethyl)benzamide and a structurally similar compound from various computational sources.

The consensus value from SwissADME, which leverages multiple predictive models, suggests a LogP of 2.55. This positions the compound in a favorable range for many drug development applications, indicating a balance between the ability to cross lipid membranes and sufficient aqueous solubility.

Structural Determinants of Lipophilicity

The chemical structure of 3-Chloro-5-(trifluoromethyl)benzamide inherently dictates its lipophilic character.

Caption: Structural contributions to the overall lipophilicity of 3-Chloro-5-(trifluoromethyl)benzamide.

The aromatic benzene ring provides a significant nonpolar surface area. The trifluoromethyl group is a strong lipophilicity enhancer, a well-established principle in medicinal chemistry.[8] The chloro group also contributes to the overall lipophilicity. Conversely, the primary amide group is polar and capable of forming hydrogen bonds, which imparts a degree of hydrophilicity. The calculated LogP represents the integrated effect of these competing structural features.

Experimental Verification of Lipophilicity: The Gold Standard

While computational predictions are highly useful, experimental determination of LogP remains the definitive method for assessing lipophilicity.[9] The traditional shake-flask method, though accurate, can be time-consuming and require significant amounts of the compound.[3][10] Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a high-throughput and reliable alternative for estimating LogP.[1][2][4][11]

The Principle of RP-HPLC in Lipophilicity Determination

RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase (commonly C18) is used in conjunction with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[12] More lipophilic compounds exhibit a stronger interaction with the stationary phase, leading to longer retention times.

A linear correlation exists between the logarithm of the retention factor (log k) and the known LogP values of a set of standard compounds. This calibration curve can then be used to determine the LogP of a test compound from its measured retention time.[1][13]

A Step-by-Step Protocol for LogP Determination by RP-HPLC

-

Preparation of Standard Solutions: A series of reference compounds with well-established LogP values are dissolved in a suitable solvent.

-

HPLC System Configuration:

-

Column: A C18 column is typically employed.

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is common.[12]

-

Flow Rate: A standard flow rate of 1 mL/min is often used.

-

Detection: UV detection at a wavelength appropriate for the compounds being analyzed.

-

-

Injection and Data Acquisition: Each standard and the test compound, 3-Chloro-5-(trifluoromethyl)benzamide, are injected onto the column, and their retention times are recorded.

-

Calibration Curve Generation:

-

The retention factor (k) is calculated for each standard.

-

The logarithm of the retention factor (log k) is plotted against the known LogP values.

-

A linear regression analysis is performed to obtain the equation of the line and the correlation coefficient (R²). A high R² value (typically >0.95) indicates a strong correlation.

-

-

LogP Calculation for the Test Compound:

-

The log k value for 3-Chloro-5-(trifluoromethyl)benzamide is calculated from its retention time.

-

This value is then used in the linear regression equation to determine its LogP.

-

Caption: A generalized workflow for the experimental determination of LogP using RP-HPLC.

Concluding Remarks and Strategic Outlook

The calculated LogP for 3-Chloro-5-(trifluoromethyl)benzamide, with a consensus value around 2.55, strongly suggests a moderate level of lipophilicity. This is a promising characteristic for a drug candidate, implying a potential for good membrane permeability without excessive partitioning into lipid bilayers, which can lead to toxicity and poor metabolic profiles. The structural features of the molecule are consistent with this prediction.

For definitive characterization, experimental determination of the LogP via a validated RP-HPLC method is highly recommended. This empirical data will provide a solid foundation for any further structure-activity relationship (SAR) studies and will be a critical component of the compound's overall data package for preclinical development. Future work could also involve determining the distribution coefficient (LogD) at physiological pH to understand the influence of ionization on its lipophilicity.

References

- WuXi AppTec DMPK. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).

- ACD/Labs. LogP—Making Sense of the Value.

- The Journal of Medical Investigation.

- LCGC North America. (2006, November 1). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design.

- Encyclopedia.pub. (2022, August 25).

- WuXi AppTec DMPK. (2023, November 30).

- Longdom Publishing. (2024, March 22).

- ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants.

- Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- National Institutes of Health. A High-Throughput Method for Lipophilicity Measurement.

- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

- Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- PubChem. 3-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide.

- PubChem. 3-Chloro-5-(trifluoromethyl)benzamide.

- Sigma-Aldrich. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide.

- Chem-Impex. 3,5-Bis(trifluorometil)benzamida.

- Virtual Computational Chemistry Laboratory.

- ResearchGate. SWISSADME Predicted Lipophilicity (Log P)

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- ChemScene. 3-Fluoro-5-(trifluoromethyl)benzamide.

- Swiss Institute of Bioinform

- ResearchGate.

- PubChemLite. 3-chloro-5-(trifluoromethyl)benzylamine (C8H7ClF3N).

- Cheméo. 2-4-5-Trifluoro-3-methoxybenzamide-N-2-octyl.pdf.

- Sigma-Aldrich. 3-Chloro-5-(trifluoromethoxy)benzoyl chloride.

- ResearchGate. Application of ALOGPS 2.1 to Predict log D Distribution Coefficient for Pfizer Proprietary Compounds.

- Revvity Signals. (2025, December 6).

- NIST. 3-Fluoro-5-trifluoromethylbenzamide, N-(3-methylphenyl)-.

- Sigma-Aldrich. N-Chloro-N-(1,1-dimethylethyl)-3,5-bis(trifluoromethyl)-benzamide.

- BioDuro. ADME LogP LogD Assay.

- Universiti Sains Malaysia. (2022, November 16). Molecular docking, drug-likeness and SwissADME evaluations of the interactions of 2'-substituted triclosan.

- NavDB.

- Environmental Protection Agency. (2025, October 15). 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid Properties.

Sources

- 1. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. acdlabs.com [acdlabs.com]

- 4. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]

- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 6. support.revvitysignals.com [support.revvitysignals.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for 3-Chloro-5-(trifluoromethyl)benzamide

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-5-(trifluoromethyl)benzamide

This guide provides a comprehensive safety and handling protocol for 3-Chloro-5-(trifluoromethyl)benzamide, designed for researchers, scientists, and drug development professionals. Moving beyond the rigid structure of a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The protocols herein are designed as self-validating systems, emphasizing the causality behind each safety recommendation.

Core Chemical Identity and Hazard Profile

3-Chloro-5-(trifluoromethyl)benzamide is a halogenated aromatic amide, a class of compounds often utilized as building blocks in medicinal chemistry and materials science.[1] Understanding its fundamental properties is the first step in a robust risk assessment.

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-5-(trifluoromethyl)benzamide | PubChem |

| CAS Number | 90442-32-5 | BLD Pharm |

| Molecular Formula | C₈H₅ClF₃NO | PubChem[2] |

| Molecular Weight | 223.58 g/mol | - |

| Appearance | White to off-white solid/crystalline powder | Inferred from similar compounds[3][4] |

The primary hazards associated with this compound and its structural analogs are categorized under the Globally Harmonized System (GHS). These classifications are not merely labels but direct indicators of the required handling precautions.

| GHS Pictogram | Signal Word | Hazard Class & Statement |

ngcontent-ng-c4120160419="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[7][5][6] H335: May cause respiratory irritation.[3][4][7] |

The trifluoromethyl and chloro- substitutions on the benzamide core are electron-withdrawing, influencing the molecule's reactivity and toxicological profile. The irritation potential stems from its ability to interact with and disrupt biological membranes and proteins upon contact.

Prophylactic and Engineering Controls: A Self-Validating Workflow

A proactive approach to safety is paramount. The following workflow is designed to mitigate risks before they manifest. The causality behind each step is explained to foster a deeper understanding of the safety logic.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is not personal protective equipment, but the environment in which you work.

-

Chemical Fume Hood: All weighing and handling of solid 3-Chloro-5-(trifluoromethyl)benzamide and any subsequent manipulations in solution must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The compound's potential to cause respiratory irritation (H335) arises from the inhalation of fine dust particles. A fume hood provides constant negative pressure, ensuring that any aerosolized particles are captured and exhausted away from the operator's breathing zone.

-

Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.[7][9]

-

Safety Stations: An emergency eyewash station and safety shower must be immediately accessible and regularly tested.[7] Proximity is key; these facilities should be reachable within 10 seconds of any potential exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be a substitute for robust engineering controls.

| Protection Type | Specification | Justification & Rationale |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect before use.[7][5] | The H315 classification (skin irritant) necessitates an impermeable barrier. Proper glove removal technique (without touching the outer surface) is critical to prevent cross-contamination.[6] |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[7][5] | The H319 classification (serious eye irritation) requires robust protection against dust and splashes. Goggles are required when there is a significant splash risk. |

| Body Protection | Flame-retardant laboratory coat. | Protects skin from accidental contact and prevents contamination of personal clothing. |

| Respiratory | Not typically required if work is performed in a fume hood. If hood is unavailable, a NIOSH-approved P95 or P100 particulate respirator is mandatory.[7][10] | This is a secondary control to prevent inhalation of irritating dust, directly addressing the H335 hazard. |

Safe Handling and Storage Protocol

-

Preparation: Designate a specific area within the fume hood for handling the compound.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, before breaks, and at the end of the shift.[3][11]

-

Manipulation: Avoid generating dust.[3][11] If transferring solid, use a spatula and weigh onto creased weigh paper or directly into a vessel.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7][5] The container must be clearly labeled with the chemical name and all relevant GHS hazard pictograms.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7] These materials can initiate exothermic or otherwise hazardous reactions.

Emergency Response and Decontamination

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures: Immediate Action Protocol

The goal of first aid is to minimize injury while awaiting professional medical attention. Always show the safety data sheet to the attending physician.[6]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Accidental Release and Decontamination Protocol

-

Evacuate: Evacuate all non-essential personnel from the spill area.[7]

-

Ventilate: Ensure the area is well-ventilated (work within a fume hood if the spill is contained there).

-

Control: Prevent further spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[6]

-

Containment: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to avoid creating dust.[12]

-

Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[3] Use spark-proof tools if a solvent is involved.

-

Decontamination: Clean the spill area thoroughly with a suitable detergent and water.

-

Disposal: Dispose of the waste material and contaminated cleaning supplies through a licensed waste disposal company, following all local and national regulations.[3][7]

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[7][10]

-

Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[7]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[6][11]

Physicochemical Data for Experimental Context

The following data, derived from public databases and supplier information for the compound or its close analogs, is provided for reference in experimental design.

| Property | Value | Notes |

| Melting Point | 115-117 °C | Data for 3-Fluoro-5-(trifluoromethyl)benzamide.[13] |

| Boiling Point | ~198 °C at 760 mmHg | Predicted data for 3-Fluoro-5-(trifluoromethyl)benzamide.[13] |

| Solubility | No data available | Expected to have low solubility in water; likely soluble in organic solvents like DMSO, DMF, and alcohols. |

| Stability | Stable under normal storage conditions. | [7] |

Disposal and Environmental Considerations

-

Waste Disposal: This material and its container must be disposed of as hazardous waste.[9] It should be handled by a licensed professional waste disposal service. Dissolving in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber is a potential method.[14]

-

Environmental Fate: There is no specific data available for the environmental fate of 3-Chloro-5-(trifluoromethyl)benzamide. However, halogenated aromatic compounds can be persistent in the environment. Every effort should be made to prevent its release into soil, drains, or waterways.[6]

References

-

3M. (2014). Safety Data Sheet. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)benzamide. National Center for Biotechnology Information. [Link]

-

BASF. (2026). Safety Data Sheet. [Link]

-

Fisher Scientific. Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]

-

Capot Chemical. (2013). MSDS of 3-Fluoro-5-(trifluoromethyl)benzyl chloride. [Link]

Sources

- 1. 886497-03-6|3-Chloro-5-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]

- 2. 3-Chloro-5-(trifluoromethyl)benzamide | C8H5ClF3NO | CID 4524213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide | 129931-46-0 [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. capotchem.com [capotchem.com]

- 11. download.basf.com [download.basf.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 3-Fluoro-5-(trifluoromethyl)benzamide | 207986-20-7 [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Physicochemical Profiling & Synthetic Methodology: 3-Chloro-5-(trifluoromethyl)benzamide

[1][2][3][4]

Executive Summary: The Hydrogen Bond Profile

For rapid integration into SAR (Structure-Activity Relationship) matrices, the hydrogen bond donor (HBD) and acceptor (HBA) counts for 3-Chloro-5-(trifluoromethyl)benzamide are defined below. Note the distinction between "Rule-Based" (Lipinski) and "Functional" (Quantum Mechanical) counts, as this variance is critical for docking simulations.

| Metric | Count | Rationale |

| H-Bond Donors (HBD) | 2 | The primary amide ( |

| H-Bond Acceptors (HBA) | 1 | Functional Count: Only the carbonyl oxygen acts as a significant acceptor.[1][2][3][4] The amide nitrogen lone pair is delocalized (resonance), rendering it non-basic.[4] |

| Lipinski HBA (Algorithmic) | 2 | Legacy software often sums N + O atoms regardless of hybridization, yielding a count of 2.[4] |

| Fluorine Interactions | 0 (Weak) | The |

Molecular Architecture & Pharmacophore Analysis[1][2][3][4]

The molecule (CAS: 874781-06-3) serves as a critical "linker" fragment in kinase inhibitor design.[1][3][4] Its architecture balances polar binding motifs with lipophilic metabolic shields.[3][4]

Structural Breakdown[1][2][3][4]

-

Position 1 (Amide): The primary polar anchor.[4] Acts as a directional H-bond donor/acceptor pair, often binding to the "hinge region" of kinase ATP-binding pockets.[1][3][4]

-

Position 3 (Chlorine): A lipophilic halogen (

) that fills hydrophobic sub-pockets.[2][3][4] It can also participate in "Halogen Bonding" ( -

Position 5 (Trifluoromethyl): A metabolic blocker.[2][3][4] The

bond is chemically inert, preventing CYP450 oxidation at this position while significantly increasing

Resonance & H-Bonding Mechanics

To understand why the HBA count is 1 and not 2 (or 5 including Fluorine), we must examine the resonance structures.[4]

Figure 1: Resonance delocalization of the nitrogen lone pair into the carbonyl oxygen explains the lack of basicity at the nitrogen atom.[1][2][3][4]

Detailed Synthetic Protocol

While various routes exist, the most robust laboratory-scale synthesis involves the conversion of the corresponding benzoic acid to the acid chloride, followed by amination. This method avoids the harsh conditions of nitrile hydrolysis and ensures high purity.[4]

Target: 3-Chloro-5-(trifluoromethyl)benzamide Precursor: 3-Chloro-5-(trifluoromethyl)benzoic acid[1][2][3][4]

Reagents & Equipment

-

Starting Material: 3-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).[1][2][3][4]

-

Reagent: Thionyl Chloride (

) (3.0 eq) or Oxalyl Chloride (1.2 eq) with DMF cat. -

Reagent: Ammonium Hydroxide (

in -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[2][3][4]

-

Equipment: Round-bottom flask, reflux condenser, drying tube (

), ice bath.

Step-by-Step Methodology

Step 1: Formation of Acid Chloride

-

Dissolve 3-Chloro-5-(trifluoromethyl)benzoic acid (10 mmol) in anhydrous Toluene (20 mL).

-

Add Thionyl Chloride (30 mmol) dropwise under stirring.

-

Heat the mixture to reflux (

) for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or gas evolution cessation.[3][4] -

Critical Step: Evaporate the solvent and excess

under reduced pressure.[4] Re-dissolve the residue in anhydrous DCM (15 mL) to obtain the crude acid chloride.

Step 2: Amination (Amide Formation) [2][3][4]

-

Cool the DCM solution of acid chloride to

using an ice bath. -

Add aqueous Ammonium Hydroxide (

, 50 mmol, excess) dropwise. Alternatively, bubble anhydrous-

Note: The reaction is exothermic.[4] Maintain temperature

to prevent side reactions.

-

-

Stir at room temperature for 1 hour.

Step 3: Work-up and Purification [1][2][3][4][6]

-

Dilute with water (20 mL) and separate the organic (DCM) layer.[3][4]

-

Extract the aqueous layer with DCM (

).[3][4] -

Wash combined organics with

(to remove residual amine), then Saturated -

Dry over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: If necessary, recrystallize from Ethanol/Hexane to yield white crystalline needles.

Synthetic Workflow Diagram

Figure 2: Synthetic pathway via acid chloride activation, ensuring high yield and purity.[1][2][3][4]

Scientific Validation & Troubleshooting

Validating the Product

-

1H NMR (DMSO-d6): Look for the characteristic amide broad singlets.[1][3][4] One proton is often shifted downfield (

) and the other slightly upfield ( -

IR Spectroscopy:

Common Pitfalls

-

Hydrolysis: If the acid chloride is not kept anhydrous, it reverts to the benzoic acid. Check: If the product melts over a broad range or dissolves in bicarbonate, it contains acid.[4]

-

Oligomerization: Rare for this specific molecule, but ensure excess ammonia is used to prevent the formation of secondary amides (dimers).

References

-

PubChem. 3-Chloro-5-(trifluoromethyl)benzamide | C8H5ClF3NO.[1][2][3][4][7] National Library of Medicine.[3][4] Available at: [Link][2][3][4]

-

Lipinski, C. A., et al. (1997).[4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1][3][4] (Foundational text for H-bond counting rules).

-

Johansson, A., et al. (1974).[4][8] "Amide nitrogen as a hydrogen bond acceptor."[3][4][8] Journal of the American Chemical Society, 96(12), 3794. (Establishes the non-acceptor nature of amide nitrogen).

-

Purser, S., et al. (2008).[4] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1][3][4] (Review of Fluorine's role as a weak/non-acceptor).

-

PrepChem. Synthesis of 3-chloro-5-fluorobenzamide (Analogous protocol adaptation). Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide | C16H11ClF6N2O2 | CID 87667694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-(3-chloro-5-fluorobenzyl)-1-benzothiophen-7-yl)-N-(2-methoxyethyl)benzamide | C25H21ClFNO2S | CID 59193920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide | C16H11ClF6N2O | CID 134208817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]

- 6. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Chloro-5-(trifluoromethyl)benzamide | C8H5ClF3NO | CID 4524213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Chemo-Informatics and Synthetic Utility of 3-Chloro-5-(trifluoromethyl)benzamide: A Technical Guide

Executive Summary

3-Chloro-5-(trifluoromethyl)benzamide is a disubstituted benzamide derivative serving as a critical pharmacophore in medicinal chemistry.[1] Characterized by the simultaneous presence of a lipophilic, metabolically stable trifluoromethyl group (

Part 1: Chemical Identity & Digital Representation

Precise digital identification is paramount for database integration and preventing structural conflation with isomeric forms (e.g., 2-chloro or 4-chloro analogs).

Nomenclature & Identifiers

| Type | Identifier String |

| IUPAC Name | 3-Chloro-5-(trifluoromethyl)benzamide |

| CAS Registry Number | 886497-03-6 |

| Molecular Formula | |

| Molecular Weight | 223.58 g/mol |

Chemo-Informatics Strings

SMILES (Canonical):

(Note: InChI string validates the connectivity of the 1,3,5-substitution pattern).

InChIKey:

Part 2: Physicochemical Profile & SAR Context

The utility of 3-Chloro-5-(trifluoromethyl)benzamide stems from its specific electronic and steric properties. The

Key Properties Table

| Property | Value | Relevance to Drug Discovery |

| Physical State | White to off-white solid | Handling and gravimetric stability. |

| Predicted LogP | ~2.4 - 2.6 | Optimal range for oral bioavailability (Lipinski compliant). |

| H-Bond Donors | 2 (Amide | Critical for active site binding (e.g., hinge regions of kinases). |

| H-Bond Acceptors | 1 (Carbonyl | Interaction with backbone residues. |

| Topological Polar Surface Area | 43.09 | Indicates good membrane permeability (<140 |

Structural Activity Relationship (SAR) Logic

The 3,5-substitution pattern is deliberate. By leaving the para (4-position) open, the scaffold avoids steric clash in narrow binding pockets while directing electronic deactivation to the ring, making the amide nitrogen less nucleophilic but the amide protons more acidic—often enhancing potency in hydrogen-bonding interactions.

Part 3: Validated Synthetic Protocol

While commercial supplies exist, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route proceeds via the activation of the corresponding benzoic acid.

Reaction Scheme

-

Precursor: 3-Chloro-5-(trifluoromethyl)benzoic acid.[4]

-

Activation: Conversion to acid chloride using Thionyl Chloride (

). -

Amidation: Nucleophilic acyl substitution with aqueous Ammonia (

).

Detailed Methodology

Safety Precaution: Thionyl chloride is corrosive and releases

Step 1: Acid Chloride Formation

-

Charge a round-bottom flask with 3-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add excess Thionyl Chloride (

) (3.0 eq). -

Add a catalytic amount of DMF (Dimethylformamide) (1-2 drops) to initiate the Vilsmeier-Haack type activation.

-

Reflux at 75-80°C for 2-3 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess

. The residue is the crude acid chloride (usually an oil/low-melting solid).

Step 2: Amidation

-

Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or THF .

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Ammonium Hydroxide (28-30%

aq) or bubble anhydrous ammonia gas (excess, >5 eq) into the mixture. -

Observation: A white precipitate (product) typically forms immediately.

-

Stir at room temperature for 1 hour.

Step 3: Workup & Purification

-

Evaporate organic solvents or filter the precipitate directly if using aqueous ammonia.

-

Wash the solid with water (to remove

) and saturated -

Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( NMR)

Solvent: DMSO-d6

-

Amide Protons: Two broad singlets (or one very broad hump) typically between

7.5 - 8.2 ppm. These are exchangeable with -

Aromatic Protons:

-

Three distinct signals in the aromatic region (

7.8 - 8.4 ppm). -

Due to the meta-substitution pattern (1,3,5), coupling constants (

) will be small (~1-2 Hz, meta-coupling). -

Expect a triplet-like pattern or distinct doublets of doublets corresponding to the protons at positions 2, 4, and 6.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Expected Mass:

(approx). -

Isotope Pattern: A distinct Chlorine signature is required. The intensity of the M+2 peak (

) should be approximately 33% of the M peak (

References

-

PubChem. (2023). Compound Summary for CID 4524213: 3-Chloro-5-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Makarov, V., et al. (2009). "Benzothiazinones: A New Class of Antitubercular Agents."[5] Science, 324(5928), 801-804. (Context: Describes the utility of benzamide precursors in synthesizing BTZ scaffolds). Retrieved from [Link]

-

Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today: Technologies, 1(4), 337-341. Retrieved from [Link]

Sources

- 1. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mzCloud – N1 2 3 Chloro 5 trifluoromethyl 2 pyridyl methyl thio ethyl benzamide [mzcloud.org]

- 3. 886497-03-6|3-Chloro-5-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 3-chloro-5-(trifluoromethyl)benzoic acid (C8H4ClF3O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 3-Chloro-5-(trifluoromethyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Fluorinated Building Block

3-Chloro-5-(trifluoromethyl)benzamide is a valuable fluorinated building block in medicinal chemistry and agrochemical research. The presence of both a trifluoromethyl group and a chlorine atom on the aromatic ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions, making it a desirable scaffold for the development of novel bioactive compounds.[1]

This document provides a detailed, three-step synthetic route to 3-Chloro-5-(trifluoromethyl)benzamide. While the ultimate precursor is benzoic acid, a direct and regioselective functionalization of the benzoic acid ring with both chloro and trifluoromethyl groups is synthetically challenging due to competing directing effects and the deactivating nature of the carboxylic acid group. Therefore, for practical laboratory applications, this guide commences with the commercially available and advanced intermediate, 3-(trifluoromethyl)benzoic acid . This starting point allows for a logical and high-yielding pathway, focusing on robust and scalable chemical transformations.

Our synthetic strategy is predicated on a sequence of well-established reactions:

-

Regioselective Electrophilic Aromatic Chlorination: Introduction of a chlorine atom at the C-5 position of 3-(trifluoromethyl)benzoic acid.

-

Acyl Chloride Formation: Activation of the resulting carboxylic acid for subsequent amidation.

-

Nucleophilic Acyl Substitution: Conversion of the acyl chloride to the target benzamide.

This protocol emphasizes the rationale behind procedural choices, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical principles for potential adaptation and troubleshooting.

Overall Synthetic Workflow

The synthesis proceeds through two key intermediates to yield the final product.

Caption: Overall three-step synthesis pathway.

Part 1: Regioselective Chlorination of 3-(Trifluoromethyl)benzoic acid

Expertise & Rationale

The critical step in this synthesis is the regioselective introduction of the chlorine atom. The substitution pattern on the starting material, 3-(trifluoromethyl)benzoic acid, dictates the position of incoming electrophiles. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) groups are electron-withdrawing and act as meta-directors.[2] Consequently, they direct the incoming electrophile (Cl⁺) to the positions meta to themselves. On the 3-substituted ring, both groups direct chlorination to the C-5 position, leading to the desired single, highly-favored constitutional isomer, 3-chloro-5-(trifluoromethyl)benzoic acid.

The use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), is essential to polarize the Cl-Cl bond in molecular chlorine (Cl₂), generating a sufficiently electrophilic "Cl⁺" species to attack the electron-deficient aromatic ring.

Caption: Logic of the electrophilic chlorination step.

Experimental Protocol: Synthesis of 3-Chloro-5-(trifluoromethyl)benzoic acid

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

Dichloromethane (DCM), anhydrous

-

Iron(III) chloride (FeCl₃), anhydrous

-

Chlorine gas (Cl₂) or an alternative source like N-Chlorosuccinimide (NCS) with a suitable catalyst.

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Hydrochloric acid (HCl), 1M

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a gas inlet tube, charge 3-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous dichloromethane.

-

Catalyst Addition: Add anhydrous iron(III) chloride (0.1 eq) to the suspension.

-

Chlorination: While stirring vigorously, bubble chlorine gas (approx. 1.1-1.2 eq) slowly through the mixture via the gas inlet tube. The reaction is exothermic; maintain the temperature at 25-30 °C using a water bath if necessary.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any excess chlorine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 3-chloro-5-(trifluoromethyl)benzoic acid as a white solid.

Data Summary: 3-Chloro-5-(trifluoromethyl)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O₂ | [3] |

| Molecular Weight | 224.56 g/mol | [3] |

| CAS Number | 53985-49-2 | [3][4] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 108-112 °C | [3] |

Part 2: Synthesis of 3-Chloro-5-(trifluoromethyl)benzoyl chloride

Expertise & Rationale

To facilitate the final amidation step, the carboxylic acid must be converted into a more reactive electrophile. The formation of an acyl chloride is a classic and highly efficient method for this activation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[5][6] The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.[7] This reaction must be performed under anhydrous conditions as the acyl chloride product readily hydrolyzes back to the carboxylic acid in the presence of water.[8]

Experimental Protocol: Acyl Chloride Formation

Materials:

-

3-Chloro-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene or dichloromethane

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (2.0-3.0 eq) to the flask, followed by a catalytic amount (1-2 drops) of DMF.

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 2-4 hours. The solid starting material should fully dissolve as the reaction proceeds.

-

Completion and Isolation: Once the reaction is complete (evolution of gas ceases), allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or rotary evaporation (under vacuum, with appropriate trapping).

-

Final Product: The resulting crude 3-chloro-5-(trifluoromethyl)benzoyl chloride is often a pale yellow oil or low-melting solid and is typically used in the next step without further purification.

Data Summary: 3-Chloro-5-(trifluoromethyl)benzoyl chloride

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂F₃O | |

| Molecular Weight | 243.01 g/mol | |

| CAS Number | 886496-83-9 | |

| Appearance | Colorless to yellow liquid/solid | N/A |

| Storage | Store under inert gas, moisture-sensitive |

Part 3: Amidation to 3-Chloro-5-(trifluoromethyl)benzamide

Expertise & Rationale

The final step is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen atom of ammonia. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion yields the stable amide product. Using a concentrated aqueous solution of ammonium hydroxide provides a high concentration of the ammonia nucleophile. The reaction is typically performed at low temperature initially to control its exothermic nature.

Experimental Protocol: Synthesis of the Final Product

Materials:

-

3-Chloro-5-(trifluoromethyl)benzoyl chloride

-

Ammonium hydroxide (NH₄OH), concentrated (28-30%)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 3-chloro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in a suitable solvent like DCM or THF.

-

Nucleophile Addition: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add concentrated ammonium hydroxide (excess, ~5-10 eq) dropwise. A white precipitate of the product will form immediately.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

-

Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.

-

Purification: The crude product can be further purified by recrystallization from a solvent such as ethanol/water or by column chromatography on silica gel if necessary.

-

Drying: Dry the purified white solid under vacuum to yield the final product, 3-chloro-5-(trifluoromethyl)benzamide.

Data Summary: 3-Chloro-5-(trifluoromethyl)benzamide

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₃NO | N/A |

| Molecular Weight | 223.58 g/mol | N/A |

| CAS Number | 339-65-1 | N/A |

| Appearance | White crystalline solid | N/A |

| Melting Point | 158-162 °C | N/A |

References

-

Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. PMC. Available at: [Link]

-

Trifluoromethylation - Wikipedia. Wikipedia. Available at: [Link]

-

Simple Photo-Induced Trifluoromethylation of Aromatic Rings. National Center for Biotechnology Information. Available at: [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. Available at: [Link]

-

Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Available at: [Link]

-

Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians. askIITians. Available at: [Link]

-

A Process For The Preparation Of 3 Chloro 4 Amino 5 Nitrobenzotrifluoride. IP.com. Available at: [Link]

-

Making benzoyl chloride - YouTube. YouTube. Available at: [Link]

-

Benzoyl chloride is prepared from benzoic acid by A class 11 chemistry CBSE. Vedantu. Available at: [Link]

- CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents. Google Patents.

- CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents. Google Patents.

-

Synthesis of 2-amino-3-chlorobenzotrifluoride - PrepChem.com. PrepChem.com. Available at: [Link]

-

3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem. PubChem. Available at: [Link]

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Available at: [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - Semantic Scholar. Semantic Scholar. Available at: [Link]

- CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents. Google Patents.

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. Available at: [Link]

-

3-AMINO-5-CHLOROBENZOTRIFLUORIDE CAS#: 69411-05-8; ChemWhat Code: 42540. ChemWhat. Available at: [Link]

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. PubChem. Available at: [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals. Available at: [Link]

-

(PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - ResearchGate. ResearchGate. Available at: [Link]

- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents. Google Patents.

-

Synthesis and stability of strongly acidic benzamide derivatives - Beilstein Journals. Beilstein Journals. Available at: [Link]

-

3-chloro-5-(trifluoromethyl)benzoic acid (C8H4ClF3O2) - PubChemLite. PubChemLite. Available at: [Link]

- US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. Google Patents.

-

Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. ResearchGate. Available at: [Link]

-

3,5-Bis(trifluoromethyl)benzoyl chloride | C9H3ClF6O | CID 101856 - PubChem. PubChem. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-(trifluoromethyl)benzoic acid [synhet.com]

- 5. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 6. Benzoyl chloride is prepared from benzoic acid by A class 11 chemistry CBSE [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. asianpubs.org [asianpubs.org]

Amide coupling reactions using 3-Chloro-5-(trifluoromethyl)benzamide

Application Note: Strategic N-Functionalization of 3-Chloro-5-(trifluoromethyl)benzamide

Executive Summary

3-Chloro-5-(trifluoromethyl)benzamide (CAS: 23163-18-0) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. Its structural utility is defined by the meta-substituted electron-withdrawing groups (EWGs)—chlorine and trifluoromethyl—which modulate lipophilicity and metabolic stability.

However, these same groups present a synthetic paradox:

-

Reduced Nucleophilicity: The EWGs significantly lower the electron density on the amide nitrogen, making it a poor nucleophile compared to electron-rich benzamides.

-

Chemoselectivity Risks: The presence of the aryl chloride (C–Cl) bond creates a competing site for oxidative addition in transition-metal-catalyzed reactions.

This guide details two optimized protocols to overcome these barriers: Copper-Catalyzed Chan-Lam Coupling (for boronic acids) and Palladium-Catalyzed Buchwald-Hartwig Coupling (for aryl halides), with a focus on preserving the scaffold's integrity.

Strategic Method Selection

The choice of method depends entirely on the coupling partner and the tolerance for side reactions.

Figure 1: Decision matrix for selecting the optimal coupling protocol based on electrophile availability.

Method A: Copper-Catalyzed Chan-Lam Coupling

Best For: Coupling with Aryl Boronic Acids; preserving the 3-Cl substituent.

This oxidative coupling uses Copper(II) and atmospheric oxygen. It is the safest method for this specific scaffold because Copper(II) species generally do not undergo oxidative addition into the aryl chloride bond, preventing polymerization or scaffold destruction.

Mechanism & Rationale

The electron-deficient nature of 3-Chloro-5-(trifluoromethyl)benzamide actually assists in the initial coordination step. The acidity of the amide proton (

Protocol

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Substrate | 3-Chloro-5-(trifluoromethyl)benzamide | 1.0 | Nucleophile |

| Partner | Aryl Boronic Acid ( | 2.0 | Electrophile |

| Catalyst | Cu(OAc) | 0.1 - 1.0 | Oxidative Catalyst |

| Base/Ligand | Pyridine (or 2,6-Lutidine) | 2.0 | Base & Ligand |

| Solvent | Dichloromethane (DCM) or DMF | [0.1 M] | Solvent |

| Oxidant | Atmospheric Air / | Excess | Re-oxidizes Cu(I) to Cu(II) |

Step-by-Step Procedure:

-

Setup: To a 25 mL round-bottom flask equipped with a stir bar, add the benzamide (1.0 equiv), aryl boronic acid (2.0 equiv), and Cu(OAc)

(10-20 mol% for catalytic, 1.0 equiv for difficult substrates). -

Solvation: Add DCM (or DMF if solubility is an issue).

-

Activation: Add Pyridine (2.0 equiv) dropwise. Note: The solution typically turns a deep blue/green indicating Cu-pyridine complex formation.

-

Oxidation: Attach a drying tube (Drierite) or an

balloon. The reaction requires oxygen. Stir vigorously at Room Temperature (25°C). -

Monitoring: Monitor by LCMS. Reaction time is typically 12–48 hours.

-

Checkpoint: If conversion stalls, add fresh Cu(OAc)

(0.5 equiv) and boronic acid.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine and copper salts), then saturated

and brine. Dry over

Method B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Best For: Coupling with Aryl Bromides or Iodides; when high yields are required and boronic acids are unavailable.

Critical Warning: The 3-Cl group on the benzamide is a potential site for Pd oxidative addition. To prevent self-coupling or polymerization, you must use a coupling partner (Ar-Br or Ar-I) that reacts significantly faster than the Ar-Cl bond.

Catalyst System Selection

-

Ligand: Xantphos or BrettPhos . These wide-bite-angle bidentate ligands favor reductive elimination of the amide, which is crucial for electron-deficient amides.

-

Precatalyst: Pd(OAc)

or Pd -

Base: Cs

CO

Protocol

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Substrate | 3-Chloro-5-(trifluoromethyl)benzamide | 1.0 | Nucleophile |

| Partner | Aryl Bromide (Ar-Br) | 1.2 | Electrophile |

| Catalyst | Pd | 0.02 (2 mol%) | Pd(0) Source |

| Ligand | Xantphos | 0.06 (6 mol%) | Ligand |

| Base | Cs | 1.5 | Base |

| Solvent | 1,4-Dioxane (Degassed) | [0.2 M] | Solvent |

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Charge Solids: Add benzamide, Aryl Bromide, Pd

(dba) -

Degas: Seal the vial. Evacuate and backfill with Argon (3x).

-

Solvation: Inject anhydrous, degassed 1,4-Dioxane via syringe.

-

Reaction: Heat to 100°C for 4–12 hours.

-

Why 100°C? Xantphos requires thermal energy to facilitate the difficult reductive elimination of the electron-poor amide.

-

-

Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via column chromatography.

Troubleshooting & Optimization

Issue: Low Yield in Chan-Lam (Method A)

-

Cause: Water in the solvent inhibiting the catalytic cycle, or the electron-deficient amide binding too tightly to Cu.

-

Fix: Add 4Å Molecular Sieves to the reaction. Switch base to TMEDA (N,N,N',N'-tetramethylethylenediamine) which can stabilize the Cu-species more effectively than pyridine for difficult amides.

Issue: "Scrambling" or Side Products in Buchwald (Method B)

-

Cause: Palladium inserting into the 3-Cl bond of the starting material.

-

Fix:

-

Switch to BrettPhos Pd G3 precatalyst (activates at lower temps).

-

Ensure the coupling partner is an Aryl Iodide (reacts much faster than Cl).

-

Stop the reaction early (at 80% conversion) to avoid forcing conditions where the catalyst starts attacking the scaffold.

-

Figure 2: Mechanistic flow highlighting the critical Reductive Elimination step, which is stabilized by the electron-withdrawing groups on the benzamide ring.

References

-

Buchwald-Hartwig Amidation of Amides

-

Chan-Lam Coupling Protocols

- Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2. Tetrahedron Letters, 39(19), 2941–2944.

-

Reactivity of Electron-Deficient Amides

- Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Amides and Aryl Mesylates. Angewandte Chemie International Edition, 51(35), 8784–8787.

-

Chemoselectivity in Pd-Catalysis

- Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3345–3353.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Arylamine synthesis by amination (arylation) [organic-chemistry.org]

- 4. hepatochem.com [hepatochem.com]

- 5. Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Chan-Lam Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Functionalization of 3-Chloro-5-(trifluoromethyl)benzamide via Cross-Coupling

Abstract & Strategic Overview

3-Chloro-5-(trifluoromethyl)benzamide (CAS: 4496-57-5) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and allosteric modulators. Its structural utility relies on the orthogonal reactivity of its three functional handles:

-

The Aryl Chloride: A handle for cross-coupling.

-

The Trifluoromethyl Group (-CF₃): Provides metabolic stability and lipophilicity while electronically activating the ring.

-

The Primary Amide (-CONH₂): A hydrogen-bond donor/acceptor often required for pharmacophore binding, but a potential Lewis basic catalyst poison.

The Challenge: Standard cross-coupling protocols often fail due to competitive coordination of the amide nitrogen to the Palladium center or hydrolysis of the amide under harsh basic conditions.

The Solution: This guide details optimized protocols using bulky biaryl phosphine ligands (Buchwald ligands) that facilitate rapid oxidative addition into the electron-deficient C-Cl bond while sterically excluding the amide functionality from the metal center.

Chemo-Structural Analysis

Before initiating synthesis, the researcher must understand the electronic bias of the substrate.

| Feature | Electronic Effect | Impact on Cross-Coupling |

| -CF₃ (meta) | Strong | Beneficial: Lowers the LUMO energy of the C-Cl bond, accelerating oxidative addition (rate-limiting step for chlorides). |

| -CONH₂ (meta) | Moderate | Mixed: The amide oxygen is Lewis basic (binds oxophilic boronic acids).[1] The nitrogen can bind Pd(II) species, forming resting states that stall the catalytic cycle.[1] |

| C-Cl Bond | Weaker than C-F, stronger than C-Br | Requires electron-rich ligands (e.g., phosphines, NHCs) to facilitate oxidative addition. |

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl synthesis retaining the amide.[1]

Rationale: We utilize XPhos , a bulky ligand that promotes reductive elimination and prevents amide coordination. Potassium Phosphate (K₃PO₄) is selected as the base; it is strong enough to activate the boronic acid but weak enough to prevent hydrolysis of the benzamide to benzoic acid.[1]

Reagents:

-

Substrate: 3-Chloro-5-(trifluoromethyl)benzamide (1.0 equiv)[1]

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[1]

-

Catalyst: Pd(OAc)₂ (2 mol%)[1]

-

Ligand: XPhos (4 mol%)[1]

-

Base: K₃PO₄ (3.0 equiv, finely ground)[1]

-

Solvent: 1,4-Dioxane : Water (10:1 ratio)[1]

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon flow, add the benzamide (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equiv) to a reaction vial equipped with a magnetic stir bar.

-

Solvate: Add degassed 1,4-Dioxane and Water (10:1 v/v). Concentration should be 0.2 M with respect to the chloride.

-

Note: Water is critical here to solubilize the inorganic base and facilitate the transmetallation step.

-

-

React: Seal the vial and heat to 80 °C for 4–12 hours. Monitor via LC-MS.

-

Checkpoint: The reaction is complete when the starting chloride is <2%. If the reaction stalls, add 1 mol% additional catalyst/ligand stock solution.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).[1]

-

Purification: The product will be more polar than the starting material. Flash chromatography using a Hexane/EtOAc gradient (typically 0–60% EtOAc) is effective.[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amines/anilines.[1]

Rationale: This is chemically risky because the primary amide can act as a competing nucleophile (self-coupling).[1] We use BrettPhos , a ligand highly selective for primary amines over amides. We use LiHMDS or K₂CO₃ as bases to avoid the nucleophilic attack on the amide carbonyl that can occur with alkoxide bases like NaOtBu.

Reagents:

-

Substrate: 3-Chloro-5-(trifluoromethyl)benzamide (1.0 equiv)[1]

-

Amine Partner: R-NH₂ (1.2 equiv)[1]

-

Pre-catalyst: BrettPhos Pd G3 (2–5 mol%)[1]

-

Base: K₂CO₃ (3.0 equiv) or LiHMDS (2.2 equiv)[1]

-

Solvent: t-Amyl Alcohol (anhydrous)[1]

Step-by-Step Methodology:

-

Charge: Add substrate, amine, BrettPhos Pd G3, and K₂CO₃ to a vial under inert atmosphere (N₂/Ar).

-

Tip: If using a volatile amine, add it last via syringe.

-

-

Solvate: Add anhydrous t-Amyl Alcohol (0.25 M). This solvent allows for higher temperatures than THF and better solubility than Toluene.

-

React: Heat to 100 °C .

-

Mechanistic Insight: The CF₃ group activates the ring for the initial oxidative addition, but the reductive elimination of the C-N bond is the difficult step. BrettPhos is designed to lower the barrier for this specific elimination.

-

-

Workup: Filter through a pad of Celite to remove palladium black and salts. Wash the pad with DCM.

-

Purification: Concentrate in vacuo. Purify via reverse-phase prep-HPLC if the product polarity is similar to the starting amide.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for functionalizing this specific scaffold, highlighting the critical "Stop/Go" decision points based on chemoselectivity.

Caption: Workflow decision tree for selecting the optimal cross-coupling strategy based on the desired target moiety, with built-in troubleshooting loops.

Mechanistic Validation (The "Why")

To ensure the protocol is self-validating, we must visualize the catalytic cycle specific to this electron-deficient substrate.

Caption: Catalytic cycle highlighting the beneficial effect of CF3 on oxidative addition and the risk of off-cycle amide coordination if sterically unhindered ligands are used.

Troubleshooting & Optimization Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning by amide. | Switch to BrettPhos Pd G3 or XPhos Pd G3 (pre-catalysts initiate faster than Pd(OAc)₂ + Ligand).[1] |

| Starting Material Consumed, No Product | Dehalogenation (Protodehalogenation).[1] | Solvent is "wet" or acting as H-source. Switch to anhydrous Toluene or Dioxane . |

| Benzoic Acid Formation | Hydrolysis of amide. | Base is too strong or wet. Switch from K₃PO₄/H₂O to CsF (anhydrous) in Dioxane.[1] |

| Black Precipitate (Pd Black) | Ligand dissociation.[1] | Ligand:Metal ratio is too low. Increase Ligand to 2:1 relative to Pd. |

References

-

Suzuki-Miyaura Coupling of Amides

-

Buchwald-Hartwig Amination Protocols

-

Substrate Data (3-Chloro-5-(trifluoromethyl)benzamide)

-

General Cross-Coupling Guide

Sources

- 1. Lab Reporter [fishersci.se]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 3-Chloro-5-(trifluoromethyl)benzamide | C8H5ClF3NO | CID 4524213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-chloro-5-(trifluoromethyl)benzylamine (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Protocol: Dehydration of 3-Chloro-5-(trifluoromethyl)benzamide to Nitrile Derivatives

Application Note: AN-SYN-2026-04

Abstract & Scope

This Application Note details the synthetic conversion of 3-Chloro-5-(trifluoromethyl)benzamide to its corresponding nitrile, 3-Chloro-5-(trifluoromethyl)benzonitrile. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates and agrochemicals, where the nitrile group serves as a precursor for tetrazoles, amines, or as an activating group for nucleophilic aromatic substitution (

We present two validated protocols:

-

Method A (POCl

): A robust, scalable method suitable for gram-to-kilogram synthesis. -

Method B (TFAA/Pyridine): A mild, high-purity method ideal for small-scale discovery chemistry or substrates sensitive to high temperatures.

Introduction & Retrosynthetic Logic

The target molecule contains two strong electron-withdrawing groups (EWGs): a trifluoromethyl group (

Electronic Considerations

-

Deactivation: The EWGs significantly reduce the electron density of the benzene ring. While this stabilizes the resulting nitrile, it decreases the nucleophilicity of the amide oxygen during the initial activation step.

-

Reagent Selection: Weak dehydrating agents (e.g., acetic anhydride) often fail with electron-deficient amides. We utilize Phosphorus Oxychloride (

) or Trifluoroacetic Anhydride (TFAA), which are sufficiently electrophilic to overcome the deactivated nature of the substrate.

Mechanistic Pathway

The dehydration proceeds via an elimination mechanism . The amide oxygen attacks the electrophilic center (P or C) of the dehydrating agent, converting the carbonyl oxygen into a good leaving group.[1] Subsequent elimination, assisted by a base, generates the nitrile.

Figure 1: General mechanistic pathway for amide dehydration. The activation of the carbonyl oxygen is the rate-determining step for electron-deficient benzamides.

Experimental Protocols

Method A: Phosphorus Oxychloride ( ) – The "Workhorse" Protocol

Best for: Scale-up (>10g), cost-efficiency, and robust substrates.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 3-Chloro-5-(trifluoromethyl)benzamide | 1.0 | Substrate |

| Phosphorus Oxychloride ( | 3.0 - 5.0 | Dehydrating Agent/Solvent |

| Sodium Chloride (NaCl) | 0.1 (Cat.) | Catalyst (Optional)* |

| Toluene or DCE | Solvent | Optional (can run neat) |

*Note: NaCl can catalyze the reaction by increasing the ionic strength and facilitating the leaving group departure, though often unnecessary with excess POCl

Step-by-Step Procedure

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

or N -

Addition: Charge the flask with the benzamide substrate. Add

(3–5 vol relative to mass) carefully. If the slurry is too thick, add Toluene (3 vol). -

Reaction: Heat the mixture to reflux (approx. 105°C) . The solid starting material will dissolve as the reaction proceeds.

-

Monitoring: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The amide (polar) will disappear, and the nitrile (non-polar) will appear near the solvent front. Reaction time is typically 2–4 hours .

-

Workup (CRITICAL SAFETY STEP):

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess

(trap volatiles in a caustic scrubber). -

Quench: Pour the residue slowly onto crushed ice with vigorous stirring. Exothermic reaction!

-

Neutralize the aqueous slurry with saturated

solution to pH 7–8.

-

-

Isolation: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -